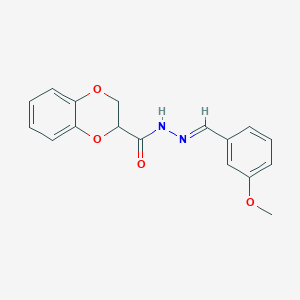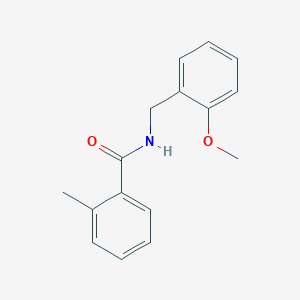
N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzodioxine family and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and proteins in the body, which can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has a range of biochemical and physiological effects. For example, the compound has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the body against cellular damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its potential as a new drug candidate. However, there are also limitations to its use, such as the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. For example, further studies could focus on its potential as a therapeutic agent for specific diseases, such as cancer or neurodegenerative disorders. Additionally, research could explore the compound's potential as a tool for studying enzyme and protein activity in the body.
In conclusion, N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a promising compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and potential applications, but the compound's unique properties make it an exciting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves a multi-step process that includes the reaction of 3-bromo-4-methoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
N'-(3-bromo-4-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields. In particular, the compound has shown promise in the development of new drugs and therapies for a range of diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-22-13-7-6-11(8-12(13)18)9-19-20-17(21)16-10-23-14-4-2-3-5-15(14)24-16/h2-9,16H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNEZDLZGPIMM-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)


![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)






![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)